molecular formula C13H19NO B8736720 N-[2-(2-methylphenyl)ethyl]butanamide

N-[2-(2-methylphenyl)ethyl]butanamide

Cat. No.: B8736720
M. Wt: 205.30 g/mol
InChI Key: JNOJWNHBJUUVFW-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)ethyl]butanamide is a synthetic amide derivative featuring a butanamide backbone with a 2-(2-methylphenyl)ethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (estimated based on structural analogs). The compound’s structure combines a lipophilic aromatic moiety (2-methylphenyl) with a flexible ethyl linker, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[2-(2-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C13H19NO/c1-3-6-13(15)14-10-9-12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15)

InChI Key

JNOJWNHBJUUVFW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(2-methylphenyl)ethyl]butanamide with five structurally related amides, focusing on molecular properties, substituent effects, and inferred biological implications.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Substituent Features
This compound C₁₃H₁₉NO 205.30 ~3.2* 1 2 2-methylphenyl, ethyl linker
N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide C₁₃H₁₇N₃O 231.30 2.1 2 3 Benzimidazole ring (polar, aromatic)
2-ethyl-N-(2-ethylphenyl)butanamide C₁₄H₂₁NO 219.32 3.8 1 2 2-ethylphenyl (increased lipophilicity)
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 261.29 2.5 1 4 Nitro group (electron-withdrawing)
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide C₁₈H₂₂N₂O₂ 298.38 4.0 2 3 Phenoxy group, amino substituent
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide C₁₃H₁₉NO₂ 221.30 2.8 2 3 Hydroxy group (enhanced polarity)

*Estimated based on substituent contributions.

Substituent-Driven Physicochemical Differences

Aromatic Moieties: The 2-methylphenyl group in the target compound provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility. The 4-nitro substituent in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide lowers logP (2.5 vs. 3.8 in ethylphenyl analogs) but increases metabolic stability due to electron-withdrawing effects.

The hydroxy group in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide increases polarity (logP 2.8) and hydrogen-bonding capacity, improving aqueous solubility but limiting passive diffusion.

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